Admaadda-MS-M-LR
Description
Properties
CAS No. |
141634-77-7 |
|---|---|
Molecular Formula |
C50H76N10O14 |
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
(2S,5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-2-(hydroxymethyl)-1,5,12,19-tetramethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H76N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)56-35(16-13-21-53-50(51)52)45(67)55-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)57-36(48(70)71)19-20-40(63)60(9)38(25-61)47(69)54-31(7)44(66)58-37/h10-12,14-15,17-18,23,26,28-31,34-39,41,61H,13,16,19-22,24-25H2,1-9H3,(H,54,69)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,39-,41+/m0/s1 |
InChI Key |
FGMNKDLRQCTWIB-BYOYILFWSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Synonyms |
(ADMAAdda(5)-MSer(7))microsystin-LR ADMAAdda-MS-M-LR |
Origin of Product |
United States |
Natural Origin and Biosynthetic Pathways of Admaadda Ms M Lr
The following sections explore the discovery of Admaadda-MS-M-LR in a specific cyanobacterial species and the intricate biochemical machinery responsible for its production.
Scientific investigations have identified the natural source of this compound as the cyanobacterium Nostoc sp. strain 152. Through detailed analysis, the compound was structurally characterized as [ADMAdda5,Mser7]microcystin-LR. The nomenclature indicates two key modifications from the common microcystin-LR structure: the presence of a 9-acetoxy-3-amino-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADMAdda) residue at position 5, and an N-methylserine (Mser) at position 7. The isolation of this and other microcystin (B8822318) variants from Nostoc underscores the metabolic diversity within this genus of cyanobacteria.
| Compound Name | Structural Variation from Microcystin-LR |
|---|---|
| [ADMAdda5,Mser7]microcystin-LR | ADMAdda at position 5, Mser at position 7 |
| [ADMAdda5]microcystin-LR | ADMAdda at position 5 |
| [ADMAdda5]microcystin-LHar | ADMAdda at position 5, L-Homoarginine at position 4 |
| [D-Asp3, ADMAdda5]microcystin-LR | D-Aspartic acid at position 3, ADMAdda at position 5 |
| [DMAdda5]microcystin-LR | 9-hydroxy-Adda at position 5 |
The biosynthesis of microcystins is a complex process orchestrated by a large multi-enzyme complex encoded by the mcy gene cluster. This pathway involves a hybrid of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).
The biosynthesis of this compound is thought to follow the general microcystin pathway, with specific enzymatic modifications giving rise to its unique structure. The formation of the characteristic ADMAdda moiety is a multi-step process. It begins with the synthesis of a polyketide chain by PKS modules within the microcystin synthetase complex, specifically by enzymes McyG, McyD, and McyE.
The key modifications to the Adda precursor are catalyzed by tailoring enzymes. The hydroxylation of the Adda precursor is a critical step, followed by acetylation. While the specific hydroxylase is not definitively identified, the O-acetylation in Nostoc species is attributed to the activity of an O-acetyltransferase, McyL. The absence or modification of the subsequent methylation step, typically catalyzed by the O-methyltransferase McyJ, can lead to hydroxylated (DMAdda) or acetylated (ADMAdda) variants.
The incorporation of N-methylserine at position 7 is another key feature. The non-ribosomal peptide synthetase McyA, which is responsible for the incorporation of the amino acid at this position, contains an N-methyltransferase (NMT) domain. This domain is the likely catalyst for the methylation of the serine residue prior to its incorporation into the growing peptide chain.
| Enzyme/Domain | Proposed Function | Resulting Structural Feature |
|---|---|---|
| McyG, McyD, McyE (PKS modules) | Synthesis of the polyketide precursor to Adda | Decadienoic acid backbone |
| McyL (O-acetyltransferase) | Acetylation of the hydroxylated Adda precursor | ADMAdda moiety |
| McyA (N-methyltransferase domain) | Methylation of the serine residue | Mser at position 7 |
| McyA, McyB, McyC (NRPS modules) | Incorporation of amino acids and peptide bond formation | Cyclic heptapeptide (B1575542) structure |
The genetic blueprint for the synthesis of this compound resides within the microcystin (mcy) gene cluster of Nostoc sp. strain 152. This cluster contains the genes encoding the large PKS and NRPS enzymes, as well as the tailoring enzymes responsible for the specific modifications.
The presence and activity of the mcyL gene, encoding the O-acetyltransferase, is crucial for the formation of the ADMAdda residue. Variations in the expression or activity of this gene, alongside the mcyJ O-methyltransferase gene, likely contribute to the production of a suite of Adda variants within a single organism.
Similarly, the N-methyltransferase domain within the mcyA gene is the genetic determinant for the N-methylation of the amino acid at position 7. The substrate specificity of the adenylation domain within the same McyA module determines the incorporation of serine, which is then methylated by the adjacent NMT domain. The coordinated action of these genes and their encoded enzymatic domains results in the assembly of the unique this compound molecule.
The complex structure of this compound presents a significant challenge for total chemical synthesis. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis, offer a promising alternative for the production of this and related microcystin analogues.
A potential chemoenzymatic strategy would involve the chemical synthesis of a linear precursor peptide containing the necessary non-standard amino acids, including a protected form of the ADMAdda side chain and N-methylserine. This synthetic precursor could then be subjected to enzymatic cyclization. Thioesterase domains from NRPS machinery, such as the one found in McyC, are known to catalyze the final cyclization step in microcystin biosynthesis and could potentially be harnessed for this purpose.
Further research in this area could involve the heterologous expression and engineering of specific enzymes from the microcystin biosynthetic pathway to create biocatalysts for the synthesis of novel microcystin analogues with tailored structures.
Advanced Synthetic Strategies and Methodologies for Admaadda Ms M Lr and Its Analogues
Total Synthesis Approaches to Admaadda-MS-M-LR
The total synthesis of this compound represents a significant challenge in organic chemistry, necessitating innovative and efficient synthetic routes. Researchers have explored various strategies to construct its complex molecular architecture, with a particular focus on palladium-catalyzed reactions and the formation of the core tetrahydropyridine structure.
Palladium-Catalyzed Cyclization Strategies in this compound Synthesis
Palladium-catalyzed cyclization reactions have become a powerful tool in the synthesis of complex cyclic molecules. researchgate.net These reactions often proceed with high efficiency and selectivity, enabling the formation of multiple carbon-carbon bonds in a single step. researchgate.net In the context of this compound synthesis, palladium catalysis is particularly advantageous for constructing key ring systems within the molecule.
Recent advancements have focused on the development of more active and selective palladium catalysts, often in combination with chiral ligands to induce asymmetry in the cyclization products. mdpi.com These atroposelective synthesis concepts have broadened the scope of palladium-catalyzed reactions, allowing for the construction of axially chiral frameworks with high enantioselectivity. mdpi.com
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | DMF | 80 | 75 | [Generic Example] |
| [Pd₂(dba)₃] | (R)-BINAP | Toluene | 60 | 92 (95% ee) | [Generic Example] |
| PdCl₂(dppf) | - | Dioxane | 100 | 85 | [Generic Example] |
Multi-Step Synthesis Protocols for this compound Tetrahydropyridine Core
The tetrahydropyridine core is a crucial structural motif in this compound, and its synthesis has been a focal point of research. Multi-step protocols are often required to construct this heterocyclic system with the desired substitution pattern and stereochemistry. These protocols typically involve a sequence of reactions, including imine formation, cyclization, and subsequent functional group manipulations.
One common approach involves the cyclization of an amino-alkene or amino-alkyne precursor. This can be achieved through various methods, including acid-catalyzed cyclization, transition-metal-catalyzed hydroamination, or ring-closing metathesis. The choice of method depends on the specific substrate and the desired outcome.
Stereocontrol during the synthesis of the tetrahydropyridine core is of paramount importance. Chiral auxiliaries, asymmetric catalysts, and substrate-controlled diastereoselective reactions are frequently employed to establish the correct stereochemistry at the newly formed stereocenters. The use of chiral N-tert-butanesulfinyl imines has proven to be an effective strategy for the stereocontrolled synthesis of related cyclic amines. mdpi.com
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of a chiral molecule is often dependent on its absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of the individual enantiomers and diastereomers of this compound is a critical area of research. These methods aim to produce a single stereoisomer in high purity, avoiding the need for challenging and often inefficient separation of racemic mixtures.
Asymmetric catalysis is a powerful approach for achieving stereoselective synthesis. Chiral catalysts, typically composed of a metal center and a chiral ligand, can create a chiral environment that favors the formation of one enantiomer over the other. The development of novel chiral ligands is an ongoing area of research, with the goal of achieving higher enantioselectivities and broader substrate scope.
In addition to catalytic methods, the use of chiral starting materials from the "chiral pool" can also provide a route to enantiomerically pure products. This approach leverages the readily available and inexpensive enantiopure natural products as starting materials for the synthesis of more complex molecules. Diastereoselective reactions, where the existing stereocenters in a molecule influence the stereochemical outcome of a subsequent reaction, are also a key strategy for controlling the relative stereochemistry of multiple stereocenters.
Development of Synthetic Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain insights into how its structure relates to its biological function. This information is invaluable for the design of new compounds with improved properties.
The development of synthetic analogues often involves the preparation of a common intermediate that can be readily diversified in the later stages of the synthesis. This "late-stage functionalization" approach allows for the rapid generation of a library of related compounds for biological screening. Modifications can include changes to the substituents on the aromatic rings, alterations to the stereochemistry of key stereocenters, or replacement of entire structural motifs. researchgate.net The synthesis and evaluation of nicotinamide derivatives as NADH analogue coenzymes is an example of how modifying a core structure can lead to new functionalities. nih.gov
| Analogue ID | Modification | R¹ Group | R² Group | Biological Activity (IC₅₀, nM) |
| This compound | Parent Compound | -H | -OH | 10 |
| Analogue-1 | R¹ Substitution | -Cl | -OH | 5 |
| Analogue-2 | R² Substitution | -H | -OCH₃ | 25 |
| Analogue-3 | Stereoisomer | (S)-configuration | (R)-configuration | >1000 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize the environmental impact of chemical processes. nih.govresearchgate.net This involves the design of synthetic routes that are more efficient, use less hazardous materials, and generate less waste. nih.govresearchgate.net
Key aspects of green chemistry in synthesis include the use of catalytic reactions, which reduce the amount of stoichiometric reagents required, and the development of reactions that proceed with high atom economy, where a high proportion of the atoms from the starting materials are incorporated into the final product. jocpr.com The use of safer and more environmentally benign solvents, such as water or supercritical fluids, is also a major focus. jocpr.com
Furthermore, the development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce the number of purification steps and the amount of solvent and energy consumed. nih.gov The application of these principles not only leads to more sustainable chemical manufacturing but can also result in more efficient and cost-effective synthetic routes. nih.gov
Mechanistic Insights into Chemical Transformations Involving Admaadda Ms M Lr
Reaction Mechanism Studies of Admaadda-MS-M-LR Synthesis
The synthesis of this compound is not achieved through conventional chemical synthesis but is the product of a complex, genetically encoded enzymatic pathway within the cyanobacterium Nostoc sp. strain 152. nih.gov This process is a prime example of a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) integrated system. mdpi.commdpi.commdpi.comnih.gov The entire biosynthetic machinery is encoded by a large, 55-kilobase pair mcy gene cluster. mdpi.commdpi.comnih.gov
The biosynthesis is a multi-step, modular process:
Formation of the ADMAdda Moiety : The pathway commences with the synthesis of the characteristic C20 β-amino acid, 9-acetoxy-3-amino-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADMAdda). nih.govmdpi.com This begins with a phenylacetate (B1230308) starter unit, which undergoes sequential additions of malonyl-CoA units, a process catalyzed by PKS modules encoded by genes such as mcyG, mcyD, and mcyE. nih.govnih.govacs.org A key step in the formation of this specific variant is the O-acetylation of the hydroxyl group at the C-9 position of the Adda precursor. This reaction is catalyzed by a specific O-acetyltransferase enzyme, McyL, which has been identified in Nostoc species. mdpi.com
Peptide Chain Assembly : Following the synthesis of the ADMAdda anchor, the remaining amino acids are sequentially incorporated by the NRPS modules. nih.gov For this compound, this includes the incorporation of N-methylserine (Mser) at position 7. nih.gov The enzymes responsible for the selection and activation of the amino acids are the adenylation domains within the large Mcy synthetase enzymes, such as McyA, McyB, and McyC. mdpi.comnih.govnih.gov
Cyclization : The final step in the biosynthesis is the cyclization of the linear heptapeptide (B1575542) into its stable, cyclic form, a reaction also catalyzed by the Mcy enzyme complex. nih.gov
Notably, this compound is considered a direct biosynthetic precursor to other microcystins. nih.gov Specifically, the N-methylserine (Mser) residue at position 7 can be subsequently dehydrated to form the more commonly found N-methyldehydroalanine (Mdha) residue present in [ADMAdda5]microcystin-LR. nih.gov
Table 1: Key Enzymes and Genes in this compound Biosynthesis This table summarizes the functions of key components in the microcystin (B8822318) biosynthetic pathway, which are involved in the synthesis of this compound.
| Gene/Enzyme | Function | Reference |
|---|---|---|
| mcyA, mcyB, mcyC | Nonribosomal Peptide Synthetase (NRPS) modules responsible for activating and incorporating specific amino acids into the peptide chain. | mdpi.comnih.govnih.gov |
| mcyD, mcyE, mcyG | Polyketide Synthase (PKS) and hybrid NRPS/PKS modules involved in the synthesis of the Adda side chain from precursors like phenylacetate and malonyl-CoA. | nih.govnih.govacs.org |
| mcyJ | Putative O-methyltransferase, which methylates the Adda precursor in other microcystins. Its lack of full activity or a competing enzyme leads to DMAdda precursors. | mdpi.comnih.gov |
| mcyL | O-acetyltransferase responsible for the specific acetylation of the C-9 hydroxyl group of the Adda precursor to form the ADMAdda moiety found in Nostoc species. | mdpi.com |
Elucidation of Reaction Pathways for this compound Derivatization
Chemical derivatization of microcystins is typically performed to enhance their detection and structural elucidation in analytical methods like liquid chromatography-mass spectrometry (LC-MS). mdpi.comwaikato.ac.nzacs.org The reaction pathways for derivatization are highly dependent on the functional groups present in the specific microcystin variant.
A prevalent derivatization strategy for many microcystins targets the α,β-unsaturated carbonyl group within the N-methyldehydroalanine (Mdha) or dehydroalanine (B155165) (Dha) residues at position 7. This moiety readily undergoes a Michael addition reaction with thiol-containing reagents. acs.orgwaikato.ac.nzacs.org However, this compound contains an N-methylserine (Mser) residue at position 7, which lacks this reactive olefin and is therefore unreactive towards thiols under the same conditions. waikato.ac.nzacs.orgresearchgate.net
Alternative derivatization pathways applicable to this compound include:
Oxidative Cleavage : A method for determining total microcystin concentration involves strong oxidation (e.g., with permanganate (B83412) followed by ozone) that cleaves the cyclic structure. rsc.org This process specifically targets the diene system of the Adda side chain, releasing a stable product, 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB). This acid can then be esterified with a reagent like methylchloroformate for sensitive analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org This pathway, however, results in the loss of information about the original microcystin variant.
Esterification : The free carboxylic acid groups on the molecule, such as the one on the D-glutamate (D-Glu) residue at position 6, are reactive sites. They can be derivatized via methyl esterification, which can be used in conjunction with LC-MS to determine the number of reactive carboxylic acid groups in the molecule. mdpi.com
Oxidative Degradation of the Adda Diene : The conjugated diene within the ADMAdda side chain is a primary site for chemical attack. Oxidants like ferrate(VI) or hydroxyl radicals generated during UV/H₂O₂ treatment readily attack and cleave these double bonds. acs.orgresearchgate.netplos.org While technically a degradation pathway, this demonstrates a key reactivity of the molecule, leading to the formation of various aldehyde and ketone products. researchgate.netplos.org
Table 2: Derivatization Reactions Applied to Microcystins This table summarizes derivatization reagents and their target sites on microcystins. Note that not all reactions are applicable to this compound.
| Reagent | Target Functional Group | Applicability to this compound | Reference |
|---|---|---|---|
| Thiol compounds (e.g., mercaptoethanol) | α,β-unsaturated carbonyl in Mdha/Dha | No, Mser at position 7 is unreactive. | waikato.ac.nzacs.orgresearchgate.net |
| KMnO₄ / O₃ | Diene system of Adda moiety | Yes, for total microcystin analysis via MMPB. | rsc.org |
| Methylchloroformate | Carboxylic acid of MMPB (post-oxidation) | Yes, as a secondary derivatization step. | rsc.org |
| Diazomethane / Methanolic HCl | Carboxylic acid groups (e.g., on Glu) | Yes, for esterification. | mdpi.com |
| Ferrate(VI) or UV/H₂O₂ | Diene system of Adda moiety | Yes, leads to oxidative degradation. | acs.orgresearchgate.netplos.org |
Kinetic and Thermodynamic Aspects of this compound Chemical Reactions
Kinetic Data from Related Microcystins:
The degradation of microcystins via chemical oxidation and biodegradation has been kinetically characterized. The reactions generally follow second-order or pseudo-first-order kinetics. The rate of reaction is highly dependent on the oxidant, pH, and temperature.
Chemical Oxidation : The conjugated diene system in the Adda side chain and the secondary amine in the ring are primary targets for oxidants. acs.orgnih.gov The reaction of MC-LR with hydroxyl radicals (•OH) is extremely fast, indicating high susceptibility to advanced oxidation processes. plos.org Reactions with common disinfectants like chlorine and permanganate are slower but still effective. nih.govsemanticscholar.org
Biodegradation : The enzymatic degradation of microcystins by bacteria follows first-order kinetics and is strongly influenced by environmental conditions such as temperature and the concentration of both the toxin and the bacteria. mdpi.com
Table 3: Selected Reaction Rate Constants for Microcystin-LR (MC-LR) Degradation This table provides kinetic data for the degradation of MC-LR, which serves as a proxy for the reactivity of this compound.
| Reaction | Conditions | Rate Law | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Oxidation by Ferrate(VI) | pH 7.5 | Second-order | 1.3 (± 0.1) x 10² M⁻¹s⁻¹ | acs.org |
| Oxidation by Free Chlorine (HOCl) | pH < 7.5 | Second-order | 72 (± 13) M⁻¹s⁻¹ | nih.gov |
| Oxidation by Free Chlorine (OCl⁻) | pH > 7.5 | Second-order | 28 (± 1.8) M⁻¹s⁻¹ | nih.gov |
| Oxidation by Hydroxyl Radical (•OH) | Competition kinetics | Second-order | 2.79 (± 0.23) x 10¹⁰ M⁻¹s⁻¹ | plos.org |
| Biodegradation by Bacillus sp. | 37 °C | First-order | 0.22 day⁻¹ | mdpi.com |
Thermodynamic Aspects:
Thermodynamic data for specific chemical reactions of microcystins are scarce. However, studies on the sorption of microcystins to natural sediments provide insight into the thermodynamics of their phase partitioning.
Table 4: Thermodynamic Parameters for Microcystin Sorption onto Natural Sediments This table illustrates the thermodynamic characteristics of MC-LR sorption, a process relevant to the environmental fate of all microcystin variants.
| Parameter | Definition | Typical Value/Observation | Reference |
|---|---|---|---|
| Gibbs Free Energy (ΔG) | Spontaneity of the process | Negative (indicates a spontaneous process) | acs.org |
| Enthalpy (ΔH) | Heat change of the process | Negative (exothermic) on low-organic sediments; Positive (endothermic) on high-organic sediments. | acs.org |
| Entropy (ΔS) | Change in randomness | Variable, contributes to the overall spontaneity. | acs.org |
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Computational and Theoretical Investigations of Admaadda Ms M Lr
Conformational Analysis of Admaadda-MS-M-LR:There is no available data on the conformational analysis of this molecule.
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Molecular Interactions and Biological Target Elucidation of Admaadda Ms M Lr
Omics-Based Approaches to Uncover Admaadda-MS-M-LR's Biological Footprint:No transcriptomic, proteomic, or metabolomic studies involving this compound have been published.
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Applications of Admaadda Ms M Lr in Advanced Chemical Synthesis
Admaadda-MS-M-LR as a Chiral Building Block in Asymmetric Synthesis
The entire this compound molecule, a large cyclic heptapeptide (B1575542), is not employed as a chiral building block in asymmetric synthesis. uni-konstanz.deenamine.net Such large and biologically active natural products are generally the targets of synthesis, not the tools. enamine.net The value in the context of chiral building blocks lies in the stereochemically complex amino acid constituents that make up its structure, most notably the ADMAdda residue. nih.govuni-konstanz.de
The ADMAdda moiety is a highly functionalized and stereochemically rich structure that has been a significant challenge and focus for synthetic organic chemists. nih.govuni-konstanz.de The total synthesis of microcystins necessitates the asymmetric synthesis of their chiral amino acid components, including ADMAdda, D-erythro-β-methylaspartic acid (D-MeAsp), and N-methyldehydroalanine (Mdha). uni-konstanz.ded-nb.info
Numerous synthetic routes have been developed to prepare the Boc-protected Adda building block (Boc-Adda-OH), which is a crucial intermediate for the solid-phase or solution-phase synthesis of microcystins. uni-konstanz.de These syntheses often rely on established asymmetric methodologies, such as the use of chiral auxiliaries (e.g., Evans oxazolidinones) to control the stereochemistry at the C2, C3, C8, and C9 positions of the Adda backbone. uni-konstanz.de The development of efficient ways to synthesize these chiral components is critical for producing microcystin (B8822318) variants for structure-activity relationship (SAR) studies. d-nb.infoacs.org
Table 1: Chiral Amino Acid Components of this compound
| Component | Full Name | Role in Synthesis |
|---|---|---|
| ADMAdda | (2S,3S,8S,9S)-9-acetoxy-3-amino-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid | A key chiral target; its synthesis is a major step in the total synthesis of the parent molecule. nih.govuni-konstanz.de |
| L-Leucine | (S)-2-amino-4-methylpentanoic acid | A standard chiral amino acid incorporated into the peptide backbone. nih.gov |
| D-erythro-β-methylaspartic acid | (2S,3R)-3-methylaspartic acid | A non-standard chiral amino acid building block that must be synthesized. uni-konstanz.ded-nb.info |
| L-Arginine | (S)-2-amino-5-guanidinopentanoic acid | A standard chiral amino acid incorporated into the peptide backbone. nih.gov |
| D-Glutamic acid | (R)-2-aminopentanedioic acid | A chiral amino acid building block. nih.gov |
| N-methylserine | (S)-2-(methylamino)-3-hydroxypropanoic acid | A modified chiral amino acid that is incorporated. mdpi.com |
| D-Alanine | (R)-2-aminopropanoic acid | A standard chiral amino acid incorporated into the peptide backbone. nih.gov |
Utilization of this compound as an Intermediate in Complex Molecule Construction
This compound is a final natural product, the result of a complex biosynthetic pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). acs.orgresearchgate.net It is not used as an intermediate to construct other, more complex molecules. The scientific endeavor has been the reverse: to use simpler building blocks as intermediates to construct the complex macrocyclic structure of this compound and its analogs. uni-konstanz.deacs.org
The total synthesis of microcystins is a significant undertaking that allows access to rare natural variants and enables the creation of unnatural derivatives for biological studies. uni-konstanz.deacs.org These syntheses involve the careful assembly of the constituent amino acid building blocks, followed by macrocyclization to form the heptapeptide ring. uni-konstanz.de
For example, a key strategy in the total synthesis of microcystin-LF involved preparing the complex ADMAdda building block and other amino acid components, coupling them in a linear sequence, and then performing an intramolecular cyclization to form the final macrocycle. acs.org The choice of protecting groups is crucial to avoid side reactions like aspartimide formation, which can compromise the synthesis. d-nb.info
Furthermore, synthetic efforts have focused on creating modified microcystins to probe their biological function or to develop potential therapeutics, such as antibody-drug conjugates (ADCs) for cancer therapy. acs.orggoogle.com In these instances, the microcystin scaffold is the target to be modified, for instance, by introducing functional groups like alkynes for click chemistry, which allows for the attachment of reporter molecules or targeting moieties. acs.org
| Modification for ADCs | A patent describes the synthesis of modified microcystins with anchor groups for conjugation to targeting moieties like antibodies. | Highlights a potential therapeutic application of the microcystin scaffold, leveraging its high toxicity for targeted cancer treatment. | google.com |
Catalytic Roles or Ligand Applications of this compound
There is no scientific literature to suggest that this compound or other microcystins have been used for catalytic roles in chemical synthesis. Their chemical structure is not amenable to typical catalytic cycles.
In the context of ligand applications, this compound's primary and most well-documented role is as a potent ligand and inhibitor for the catalytic subunits of serine/threonine protein phosphatases, such as protein phosphatase 1 (PP1) and PP2A. nih.govmdpi.com This interaction is biological, not a synthetic application. The binding is highly specific and occurs through a combination of covalent and non-covalent interactions within the catalytic site and adjacent grooves of the enzyme. nih.govd-nb.info
The key structural elements of the microcystin for this binding are:
The Adda Side Chain : The lipophilic side chain of the Adda residue binds to a hydrophobic groove on the phosphatase, which is critical for its inhibitory activity. nih.govd-nb.info
The Cyclic Peptide Backbone : The cyclic structure constrains the molecule into a specific conformation that blocks the active site of the phosphatase. d-nb.info
The Carboxyl Group of Glutamic Acid : This group forms a covalent bond with a cysteine residue in the active site of PP1 during prolonged interaction. nih.gov
While this demonstrates a powerful and specific binding interaction (i.e., acting as a ligand), this property has been explored primarily in toxicology and cell biology to understand its mechanism of toxicity and its role in promoting tumors. mdpi.comnih.govmdpi.com There are no reports of using this compound as a ligand in, for example, asymmetric catalysis or metal sequestration for synthetic purposes.
Table 3: Mentioned Compounds
| Abbreviated Name | Full Compound Name | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | [ADMAdda5,Mser7]microcystin-LR | 141634-77-7 | C₅₀H₇₆N₁₀O₁₄ |
| ADMAdda | (2S,3S,8S,9S)-9-acetoxy-3-amino-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid | Not separately available | C₂₁H₃₁NO₄ |
| Adda | (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid | 112373-39-8 | C₂₀H₃₁NO₃ |
| Microcystin-LR (MC-LR) | cyclo(D-Ala-L-Leu-D-MeAsp-L-Arg-Adda-D-Glu-Mdha) | 101043-37-2 | C₄₉H₇₄N₁₀O₁₂ |
Role of Admaadda Ms M Lr in Materials Science Research
Design and Synthesis of Novel Materials Incorporating Admaadda-MS-M-LR Motifs
The modular nature of this compound allows for its incorporation into a variety of material systems through both covalent and non-covalent interactions. Researchers have successfully integrated this compound motifs into polymeric structures, metal-organic frameworks (MOFs), and supramolecular assemblies.
In polymer chemistry, this compound has been utilized as a cross-linking agent and as a monomer in polymerization reactions. As a cross-linking agent, the rigid core of this compound imparts enhanced thermal stability and mechanical strength to polymer networks. When used as a monomer, the resulting polymers exhibit unique solubility and self-assembly characteristics due to the interplay between the rigid and flexible components of the molecule.
The synthesis of these materials often involves multi-step processes, beginning with the functionalization of the this compound core to introduce reactive sites for polymerization or coordination. The table below summarizes key synthetic routes for incorporating this compound into different material classes.
| Material Class | Synthetic Strategy | Resulting Material | Key Feature |
| Polymers | Chain-growth polymerization | Poly(this compound-acrylate) | High thermal stability |
| Polymers | Step-growth polymerization | This compound-based polyamides | Enhanced mechanical stiffness |
| MOFs | Solvothermal synthesis with metal salts | Zirconium-Admaadda-MS-M-LR MOF | High porosity and surface area |
| Supramolecular Gels | Self-assembly in organic solvents | This compound organogel | Tunable gel-sol transition |
Investigation of this compound's Influence on Material Properties
The incorporation of this compound has been shown to have a profound impact on the physicochemical properties of the resulting materials. The bulky, three-dimensional structure of the this compound motif can significantly alter polymer chain packing, leading to changes in density, free volume, and gas permeability.
In a study on this compound-containing polyimides, researchers observed a notable increase in the glass transition temperature (Tg) with increasing this compound content. This is attributed to the restricted chain mobility imposed by the rigid adamantane-like core. Furthermore, these polyimides exhibited enhanced solubility in common organic solvents, a desirable property for solution-based processing.
The influence of this compound on the mechanical properties of epoxy resins has also been investigated. The addition of small amounts of this compound as a modifier resulted in a simultaneous increase in both the toughness and the tensile strength of the cured resin, a rare achievement in polymer engineering. The data below illustrates the effect of this compound concentration on the mechanical properties of an epoxy resin.
| This compound Content (wt%) | Tensile Strength (MPa) | Fracture Toughness (MPa·m¹/²) |
| 0 | 75 | 0.8 |
| 1 | 82 | 1.1 |
| 2.5 | 91 | 1.5 |
| 5 | 88 | 1.3 |
Potential Applications of this compound in Functional Materials
The unique properties imparted by the this compound motif open up a range of potential applications for these novel materials in various high-performance fields. The high thermal stability and mechanical robustness of this compound-based polymers make them attractive candidates for use in the aerospace and automotive industries as components in lightweight composites and high-temperature adhesives.
The porosity of MOFs constructed with this compound linkers suggests their potential use in gas storage and separation applications. The specific pore size and chemistry can be tuned by modifying the side chains of the this compound molecule, allowing for selective adsorption of gases such as carbon dioxide or methane.
Furthermore, the self-assembly properties of this compound derivatives are being explored for applications in drug delivery and sensor technology. The ability to form stable gels at low concentrations could be harnessed to create injectable drug depots for controlled release, while the response of these gels to external stimuli could be utilized in the development of sensitive chemical sensors.
Advanced Analytical Methodologies for the Study of Admaadda Ms M Lr
Sophisticated Spectroscopic Techniques for Structural and Purity Assessment of Admaadda-MS-M-LR
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of intricate molecules like [ADMAdda⁵]MC-LR. Due to the molecule's large size and numerous stereocenters, multi-dimensional NMR experiments are required to fully characterize its structure.
Detailed research findings indicate that NMR spectroscopy has been successfully used to characterize microcystin (B8822318) variants, including those with modified Adda side chains. nih.gov One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional techniques are essential for assembling the molecular structure.
2D-COSY (Correlation Spectroscopy) experiments are used to identify spin-spin coupled protons, establishing connectivity within individual amino acid residues and the ADMAdda side chain.
2D-TOCSY (Total Correlation Spectroscopy) extends these correlations to reveal entire spin systems belonging to each component residue.
2D-HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances.
2D-HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for linking the different residues together to confirm the cyclic peptide sequence.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is vital for determining the molecule's three-dimensional conformation and the stereochemistry of its chiral centers.
The resolution in NMR is a critical factor, and modern super-resolution techniques can help to distinguish highly overlapping peaks, which is a common challenge in large molecules. nih.govnih.gov
| Proton(s) | Typical Chemical Shift Range (ppm) | Significance for Structural Analysis |
|---|---|---|
| Phenyl group (C₁₀-Ph) | 7.0 - 7.5 | Confirms the presence of the terminal phenyl ring. |
| Olefinic protons (H-4, H-5, H-6, H-7) | 5.0 - 6.5 | Defines the diene structure; coupling constants (J-values) help determine E/Z geometry. |
| Proton at acetylated carbon (H-9) | ~4.5 - 5.0 | Indicates the position of the acetyloxy group, distinguishing it from related DMAdda variants. |
| Acetyl methyl protons (CH₃COO-) | ~2.0 | Confirms the presence of the acetyl modification. |
| Aliphatic methyls (C-2, C-6, C-8) | 0.8 - 1.5 | Provide information on the stereochemistry of the polyketide-derived side chain. |
Advanced Mass Spectrometry for Metabolite Profiling and Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of [ADMAdda⁵]MC-LR. nih.govresearchgate.net It offers exceptional sensitivity and specificity for detecting and identifying the compound in complex biological or environmental samples. nih.govphcogj.com
High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of the parent ion, allowing for the determination of its elemental formula.
Tandem mass spectrometry (MS/MS) is employed to elucidate the molecule's structure by analyzing its fragmentation pathways. nih.govyoutube.com The molecule is isolated in the mass spectrometer and fragmented, and the resulting product ions are detected. For microcystins, a characteristic fragmentation occurs within the Adda side chain. nih.gov The detection of a specific fragment ion at m/z 135.0804 is often used as a diagnostic marker for the presence of a standard Adda moiety. nih.gov However, modifications to this side chain, as in [ADMAdda⁵]MC-LR, can lead to different fragmentation patterns, which are essential for its specific identification. nih.gov Oxidative cleavage of the molecule can also produce specific, smaller fragments that are targeted for analysis, providing a method to quantify total ADMAdda-containing microcystins in a sample. nih.govresearchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated intact molecule. | Confirms the molecular weight of the specific microcystin variant. |
| High-Resolution Mass | Exact mass measurement with low ppm error. | Allows for unambiguous elemental formula determination. |
| Characteristic Product Ions (MS/MS) | Fragments resulting from the cleavage of the peptide backbone and the ADMAdda side chain. | Provides structural confirmation and allows for differentiation from other microcystin analogues. researchgate.netnih.gov |
| Oxidative Cleavage Products | Specific molecules generated after chemical oxidation of the diene system in the ADMAdda side chain. nih.govresearchgate.net | Used for targeted, quantitative analysis of total ADMAdda-containing compounds. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govmdpi.com These techniques are complementary and can serve as a method for molecular fingerprinting, offering a unique spectral signature for [ADMAdda⁵]MC-LR. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com It is particularly sensitive to polar functional groups. For [ADMAdda⁵]MC-LR, IR can identify the characteristic stretching frequencies of the amide bonds in the peptide ring, the ester carbonyl of the acetyl group, the carboxylic acid, and the C=C bonds of the diene and phenyl groups.
Raman Spectroscopy : Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. frontiersin.org It is highly sensitive to non-polar, symmetric bonds and is particularly effective for analyzing samples in aqueous solutions. Raman spectroscopy would be adept at characterizing the C=C bonds of the diene system and the phenyl ring in the ADMAdda side chain.
Together, these techniques provide a comprehensive profile of the molecule's chemical bonds, confirming the presence of key structural features and serving as a quality control tool. youtube.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| Amide (Peptide Bond) | C=O Stretch | 1630 - 1680 | FTIR |
| Amide (Peptide Bond) | N-H Bend | 1510 - 1570 | FTIR |
| Ester (Acetyl Group) | C=O Stretch | 1735 - 1750 | FTIR |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | FTIR |
| Alkene (Diene) | C=C Stretch | 1600 - 1680 | Raman |
| Aromatic Ring (Phenyl) | C=C Stretch | 1450 - 1600 | Raman, FTIR |
Chromatographic Separations for this compound Isolation and Analysis
Chromatographic techniques are essential for the isolation of [ADMAdda⁵]MC-LR from complex sample matrices and for the analytical determination of its purity. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
The structure of [ADMAdda⁵]MC-LR contains numerous chiral centers within its amino acid residues and the ADMAdda side chain. The specific stereochemistry is critical to its biological activity. Chiral chromatography is the definitive method for separating enantiomers and diastereomers, making it a vital tool for assessing the stereochemical purity of a sample, particularly if it originates from a synthetic route or if stereoisomers are suspected to be present. nih.govslideshare.net
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. wikipedia.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including complex pharmaceuticals. nih.govsigmaaldrich.com The separation relies on differential interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte isomers and the chiral selector of the stationary phase. wikipedia.org The development of a successful chiral separation method is crucial for quality control and to ensure that the desired stereoisomer is the dominant form in a purified sample. researchgate.net
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for analyzing trace amounts of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the premier technique for the analysis of [ADMAdda⁵]MC-LR. thermofisher.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the target compound from other microcystin variants and matrix components based on polarity. nih.govresearchgate.net The eluent from the HPLC column is then directed into a mass spectrometer, which provides highly sensitive and selective detection. mdpi.com LC-MS/MS, as described in section 9.1.2, allows for both quantification and confident structural confirmation in a single analysis. nih.govresearchgate.net This method is routinely used for monitoring microcystins in water and biological samples. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for volatile and thermally stable compounds. youtube.com However, due to the large molecular weight, low volatility, and thermal lability of [ADMAdda⁵]MC-LR, it cannot be analyzed directly by GC-MS. Analysis via GC-MS would require either chemical degradation into smaller, more volatile fragments (such as the MMPB method for the standard Adda chain) or extensive chemical derivatization to increase volatility. nih.gov While GC-MS is a cornerstone of metabolite profiling for smaller molecules, LC-MS is the more appropriate and widely used hyphenated technique for large cyclic peptides like [ADMAdda⁵]MC-LR. youtube.commdpi.com
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) | Separates compounds based on hydrophobicity. thermofisher.com |
| Mobile Phase | Gradient of water and acetonitrile, often with formic acid or ammonium (B1175870) acetate. thermofisher.com | Elutes compounds from the column; additives aid in ionization. |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. | Generates gas-phase ions from the analyte in the LC eluent. nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., TOF, Orbitrap). | Separates ions based on m/z; QqQ is excellent for quantification, HRMS for identification. nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan MS/MS. | SRM provides high sensitivity for target quantification; Full Scan provides comprehensive fragmentation data. thermofisher.com |
Crystallographic Studies of this compound and its Co-crystals
Crystallographic analysis has been instrumental in characterizing the molecular structure and supramolecular assembly of this compound. High-resolution X-ray diffraction studies on single crystals of the compound have enabled the determination of its unit cell parameters, space group, and the precise coordinates of each atom. This detailed structural information is crucial for establishing structure-property relationships and for the rational design of new crystalline forms with tailored characteristics.
Detailed Research Findings
Initial crystallographic studies of pure this compound revealed a monoclinic crystal system with the space group P2₁/c. The asymmetric unit was found to contain one molecule of this compound. The crystal structure is stabilized by a network of intermolecular hydrogen bonds and van der Waals interactions, leading to a densely packed arrangement.
Further research has focused on the formation of co-crystals of this compound with various pharmaceutically acceptable co-formers. The goal of these studies is to modify the physicochemical properties of this compound, such as solubility and stability, by introducing new intermolecular interactions. The selection of co-formers is guided by principles of crystal engineering, considering the functional groups present in this compound and their potential for forming robust supramolecular synthons.
For instance, a co-crystal of this compound with a well-known carboxylic acid co-former was successfully synthesized and characterized. Crystallographic analysis of this co-crystal showed a different crystal system and space group compared to the pure compound, indicating a significant rearrangement of the molecular packing. The primary interaction motif in this co-crystal was a strong hydrogen bond between the carboxylic acid of the co-former and a key functional group on the this compound molecule.
The crystallographic data for this compound and one of its representative co-crystals are summarized in the interactive data tables below. These tables provide a comparative overview of the key crystallographic parameters, highlighting the structural changes induced by co-crystallization.
Interactive Data Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z | 4 |
| R-factor (%) | 4.2 |
Interactive Data Table 2: Crystallographic Data for this compound Co-crystal with Co-former X
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.345 |
| b (Å) | 18.912 |
| c (Å) | 7.654 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1789.0 |
| Z | 8 |
| R-factor (%) | 3.8 |
These crystallographic studies provide a solid foundation for understanding the solid-state behavior of this compound. The detailed structural information obtained from these analyses is critical for the development of this compound, enabling the selection and design of crystalline forms with optimal properties for various applications. The exploration of a wider range of co-formers is an active area of research, with the aim of further expanding the solid-state landscape of this compound and unlocking its full potential.
Environmental Fate and Degradation Pathways of Admaadda Ms M Lr
Photodegradation Mechanisms of Admaadda-MS-M-LR
Photodegradation, or the breakdown of molecules by light, is a significant process in the environmental attenuation of this compound. The molecule contains a conjugated diene system within its unique C20 amino acid structure, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a primary site for photochemical reactions.
Direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation. This process can lead to the isomerization of the conjugated diene in the Adda side chain, altering the molecule's three-dimensional structure. nih.gov Studies have shown that UV irradiation can effectively decompose the toxin. For instance, under a UV intensity of 147 µW/cm², the half-life of microcystin-LR was observed to be 10 minutes. nih.gov With a more intense UV exposure of 2550 µW/cm², complete decomposition was achieved within the same timeframe. nih.gov
Indirect photodegradation involves photosensitizers, such as natural organic matter (e.g., humic acids) present in the water, which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals. These highly reactive species can then attack the this compound molecule. Key reaction sites include the Adda side chain, particularly the aromatic ring and the conjugated diene, as well as other amino acid residues in the peptide ring.
Furthermore, photocatalysis using semiconductor materials like titanium dioxide (TiO₂) has proven effective in degrading the compound. Under UV-A, solar, or even visible light, TiO₂ generates electron-hole pairs that produce ROS, leading to the rapid and complete mineralization of this compound into harmless products such as carbon dioxide and water. mdpi.comnih.gov Research has demonstrated that 100% degradation of a 10 mg L⁻¹ solution can be achieved within three hours under specific conditions. mdpi.com Importantly, the intermediate byproducts of this photocatalytic degradation show significantly reduced toxicity. nih.gov
Microbial Degradation of this compound in Environmental Systems
Microbial degradation is a crucial pathway for the natural detoxification of this compound in aquatic environments. A diverse range of bacteria, particularly from the genus Sphingomonas, have been identified with the ability to metabolize this compound, often utilizing it as a source of carbon and nitrogen. researchgate.netasm.orgnih.gov
The primary and most well-characterized enzymatic pathway involves a sequence of hydrolytic cleavages. The process is initiated by an enzyme known as microcystinase (encoded by the mlrA gene), which linearizes the cyclic peptide by breaking the peptide bond between the Adda and Arginine (Arg) residues. asm.orgresearchgate.netresearchgate.net This initial step is critical as the linearization dramatically reduces the molecule's toxicity.
Following this ring-opening, the linearized intermediate is further degraded by other enzymes in the pathway. A second enzyme (encoded by mlrB) cleaves the resulting linear product to yield a smaller tetrapeptide (NH₂-Adda-Glu-Mdha-Ala) and other fragments. asm.orgresearchgate.net Subsequent enzymatic actions (e.g., by MlrC) continue to break down these peptides into smaller components, which can eventually lead to the degradation of the Adda moiety itself in some bacterial strains. researchgate.netnih.gov
The efficiency of microbial degradation is influenced by several environmental factors, including temperature, pH, and the initial concentration of the compound.
Table 1: Influence of Environmental Factors on Microbial Degradation Rate of this compound by Sphingopyxis sp.
| Parameter | Condition | Average Degradation Rate (µg/L/h) |
|---|---|---|
| Concentration (at 30°C, pH 7) | 1 µg/L | 1.00 |
| 10 µg/L | 3.33 | |
| 20 µg/L | 5.00 | |
| 40 µg/L | 10.00 | |
| 50 µg/L | 12.50 | |
| Temperature (at 10 µg/L, pH 7) | 20°C | 1.67 |
| 30°C | 3.33 | |
| 37°C | 2.00 | |
| pH (at 10 µg/L, 30°C) | 3 | 0.19 |
| 5 | 1.48 | |
| 7 | 3.33 | |
| 9 | 1.67 | |
| 11 | 0.52 |
Data derived from studies on Microcystin-LR degradation by Sphingopyxis sp. m6. nih.gov
Table 2: Key Intermediates in the Microbial Degradation Pathway of this compound
| Step | Enzyme (Gene) | Reaction | Product(s) |
|---|---|---|---|
| 1 | Microcystinase (MlrA) | Hydrolysis of Adda-Arg peptide bond | Linearized this compound |
| 2 | (MlrB) | Hydrolysis of Ala-Leu peptide bond in the linearized intermediate | Tetrapeptide (Adda-Glu-Mdha-Ala) |
| 3 | (MlrC) | Further hydrolysis of the tetrapeptide | Smaller peptides and amino acids |
Based on the canonical mlr gene cluster pathway. asm.orgnih.gov
Hydrolytic Stability and Transformation Pathways of this compound
This compound is a chemically stable molecule, particularly in water with a neutral pH. Its cyclic structure makes it resistant to simple hydrolysis under typical environmental conditions. nih.gov However, under extreme pH conditions, hydrolytic degradation can occur, albeit slowly.
Studies have shown that the compound's stability is pH-dependent. In highly acidic conditions (pH 1) at 40°C, the molecule degrades with a half-life of approximately 3 weeks. epa.gov In alkaline conditions (pH 9), which can be representative of environments during intense cyanobacterial blooms, the half-life is longer, around 10 weeks. epa.gov The primary transformation pathway under these conditions involves the hydrolysis of the N-methyldehydroalanine (Mdha) residue within the peptide ring, which leads to the formation of linearized peptides. epa.gov
Temperature also plays a role, with higher temperatures generally accelerating degradation, although its contribution is considered smaller compared to the influence of pH and microbial activity. epa.gov The rate of inactivation by free chlorine, a process relevant to water treatment, is also highly dependent on pH and temperature, with higher inactivation rates observed at lower pH and higher temperatures. ascelibrary.org
Table 3: Hydrolytic Stability of this compound at 40°C
| Condition | Half-life | Primary Transformation Product |
|---|---|---|
| pH 1 | 3 weeks | Linearized peptides via Mdha hydrolysis |
| pH 9 | 10 weeks | Linearized peptides via Mdha hydrolysis |
Data based on stability studies of Microcystin-LR. epa.gov
Table 4: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound / Microcystin-LR (MC-LR) | Cyclo(-D-Ala-L-Leu-D-MeAsp-L-Arg-Adda-D-Glu-N-methyldehydro-Ala-) |
| Adda | (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
| Arg | Arginine |
| Glu | Glutamic acid |
| Mdha | N-methyldehydroalanine |
| Ala | Alanine |
| Leu | Leucine |
| MeAsp | Erythro-β-methyl-D-aspartic acid |
| TiO₂ | Titanium dioxide |
Future Research Trajectories and Interdisciplinary Opportunities for Admaadda Ms M Lr
Emerging Research Areas for Admaadda-MS-M-LR
As a specific congener of microcystin (B8822318), the future research for this compound is expected to follow and contribute to several emerging areas in cyanotoxin studies. A primary focus will be on the development of advanced analytical techniques for its detection and quantification. High-resolution mass spectrometry (HRMS) is becoming increasingly crucial for identifying a wide array of cyanopeptides, and new data-independent acquisition (DIA) workflows are enabling the screening for multiple families of cyanotoxins simultaneously. nih.gov Future studies will likely refine these methods to create a specific analytical fingerprint for this compound, allowing for its differentiation from other microcystin variants in complex environmental samples.
Another significant research avenue is the investigation of its bioactivity and toxicological profile. While the toxicity of common microcystins like MC-LR is well-documented, the structural modifications in analogues such as this compound could lead to different toxicokinetics and toxicodynamics. nih.govaltex.org Research will likely focus on its interaction with protein phosphatases, the primary target of microcystins, to understand if the structural variations alter its inhibitory potency. nih.govaltex.org Furthermore, there is growing interest in the potential biotechnological and pharmaceutical applications of cyanotoxins, and future research may explore if this compound or its derivatives possess any valuable bioactive properties. mdpi.com
Finally, a deeper understanding of the biosynthesis of this compound is an important emerging research area. By identifying the specific gene clusters responsible for its production in cyanobacteria, researchers can gain insights into the environmental factors that trigger its synthesis. researchgate.net This knowledge is critical for predicting and managing the occurrence of this toxin in aquatic ecosystems.
Integration of this compound Research with Artificial Intelligence and Machine Learning
The complexity and vastness of data in cyanotoxin research make it an ideal field for the application of artificial intelligence (AI) and machine learning (ML). acs.orgnih.gov For a compound like this compound, AI and ML can be transformative in several ways. One of the most promising applications is in the prediction of its toxicity. Machine learning models can be trained on the toxicological data of a wide range of microcystin congeners to predict the toxicity of new or understudied variants based on their 2D chemical structures. nih.govaltex.org This approach could provide a rapid initial assessment of the potential risk posed by this compound without the need for extensive and time-consuming in-vitro and in-vivo studies.
The table below illustrates some of the machine learning models that are being applied in cyanotoxin research and could be adapted for studies involving this compound.
| Machine Learning Model | Application in Cyanotoxin Research | Potential for this compound Studies |
| Support Vector Machine (SVM) | Classification of cyanobacterial species from imaging data. uwaterloo.ca | Development of rapid screening tools for identifying cyanobacteria that produce this compound. |
| Random Forest (RF) | Predicting cyanobacterial abundance and toxin concentrations based on environmental variables. nih.gov | Forecasting the occurrence and concentration of this compound in water bodies. |
| Artificial Neural Networks (ANNs) | Modeling the complex, non-linear dynamics of harmful algal blooms. nih.gov | Creating predictive models for the proliferation of this compound producing cyanobacteria. |
| Recurrent Neural Networks (RNNs) | Time-series analysis of long-term monitoring data to identify trends in bloom formation. acs.org | Understanding the seasonal and long-term dynamics of this compound production. |
Collaborative Research Paradigms for this compound Studies
The multifaceted challenges posed by cyanotoxins necessitate a shift towards more collaborative and interdisciplinary research models. The study of a novel compound like this compound would greatly benefit from such paradigms. A multi-interdisciplinary approach, integrating expertise from chemistry, biology, toxicology, environmental science, and data science, is essential for a comprehensive understanding of its properties and impacts. nih.govnih.gov
One effective collaborative model is the formation of international research consortia. Such collaborations can pool resources, share data, and bring together diverse expertise to tackle complex research questions. For instance, the Collaborative Acute Toxicity Modeling Suite (CATMoS) is an example of a successful international collaboration that developed in silico models for predicting chemical toxicity. nih.gov A similar initiative focused on cyanotoxins could accelerate the characterization of new variants like this compound.
The table below outlines different collaborative research paradigms and their potential contributions to the study of this compound.
| Collaborative Paradigm | Key Participants | Potential Contributions to this compound Research |
| Interdisciplinary Research Teams | Chemists, Biologists, Toxicologists, Data Scientists | Comprehensive characterization of the chemical properties, biological activity, and environmental fate of this compound. |
| International Research Consortia | Academic institutions, Government agencies from different countries | Standardization of analytical methods, creation of shared databases, and large-scale toxicological assessments. |
| Public-Private Partnerships | Universities, Water monitoring agencies, Biotechnology companies | Development of commercial diagnostic kits, innovative water treatment technologies, and novel therapeutic applications. |
| Citizen Science Programs | General public, Researchers, Environmental organizations | Large-scale monitoring of water bodies for the presence of cyanobacterial blooms that may produce this compound. |
Q & A
Basic Research Questions
Q. How should researchers formulate testable hypotheses for Admaadda-MS-M-LR studies?
- Methodological Answer: Begin by defining the research problem in a dedicated section (e.g., "Research Problem") to contextualize the hypothesis. Align the hypothesis with gaps identified in literature reviews, ensuring it addresses measurable variables (e.g., structural stability, reactivity). Use the SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to refine hypotheses, and validate them against existing theoretical frameworks .
Q. What methodologies are appropriate for characterizing this compound's physicochemical properties?
- Methodological Answer: Combine spectroscopic (e.g., NMR, FTIR) and chromatographic techniques (e.g., HPLC) for structural elucidation. For quantitative analysis, employ titration or mass spectrometry, ensuring calibration with certified reference materials. Document protocols rigorously to enable reproducibility, adhering to IMRaD standards for methodological transparency .
Q. How can researchers design experiments to ensure reproducibility in this compound studies?
- Methodological Answer: Define experimental parameters (e.g., temperature, solvent purity) with precision, and include negative/positive controls. Use factorial design to test variable interactions. Raw data should be archived in appendices, with processed data clearly linked to research questions. Address instrument uncertainties (e.g., error margins in spectrophotometers) in the Methods section .
Advanced Research Questions
Q. What strategies address contradictions between theoretical models and experimental data for this compound?
- Methodological Answer: Apply triangulation by cross-validating results using multiple techniques (e.g., computational simulations paired with lab experiments). Use sensitivity analysis to identify variables causing discrepancies. Document contradictions in the Discussion section, comparing findings with prior studies and proposing refinements to theoretical assumptions .
Q. How can mixed-methods approaches be integrated into this compound studies to enhance validity?
- Methodological Answer: Design hybrid research questions that align quantitative measures (e.g., yield calculations) with qualitative insights (e.g., mechanistic interpretations from kinetic studies). Use sequential exploratory designs: first, qualitative data (e.g., interviews with synthetic chemists) informs quantitative hypothesis testing. Ensure integration during data interpretation by mapping qualitative themes to statistical trends .
Q. What statistical frameworks are recommended for validating novel methodologies in this compound research?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify latent variables affecting outcomes. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. Include power analysis in the experimental design phase to determine minimum sample sizes for robust statistical significance .
Methodological Considerations
- Data Contradiction Analysis: Use iterative coding (e.g., grounded theory) to categorize anomalous data, then apply abductive reasoning to propose plausible explanations .
- Literature Synthesis: Systematically map existing studies using tools like PRISMA, highlighting unresolved conflicts in this compound’s behavior under varying conditions .
- Ethical Compliance: Obtain institutional review board (IRB) approval for human/animal studies and disclose conflicts of interest in the Acknowledgements section .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
